LY255283 - 117690-79-6

LY255283

Catalog Number: EVT-273938
CAS Number: 117690-79-6
Molecular Formula: C19H28N4O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone (LY255283) is a synthetic compound specifically designed and developed for scientific research purposes. [, , ] It is classified as a leukotriene B4 (LTB4) receptor antagonist, meaning it blocks the action of LTB4, a potent inflammatory mediator. [, , ] LY255283 is primarily used in preclinical research to investigate the role of LTB4 in various biological processes and disease models, especially in the context of inflammation and related conditions.

1-[2-Hydroxy-3-propyl-4-[[4-(1H-tetrazol-5-ylmethy)phenoxy]methyl]phenyl]ethanone (LY1632443)

Compound Description: LY1632443 is a potent leukotriene D4 antagonist that has undergone extensive pharmacological evaluation for its potential as an anti-asthma agent.

Relevance: LY1632443 shares a similar hydroxyacetophenone core with LY255283. Both compounds feature a substituted aromatic ring linked to a tetrazole-containing side chain via an ether linkage. They differ in the length and substitution of the linker chain and the position of the tetrazole group on the aromatic ring. These variations were explored to optimize antagonist activity. LY1632443 demonstrates the importance of maintaining the 2-hydroxy group and acidic hydrogen on the tetrazole for potent antagonism.

5-[4-[(4-Acetyl-2-ethyl-3-hydroxyphenyl)methoxy]phenyl]-3,3-dimethyl-5-oxopentanoic acid (8)

Compound Description: Compound 8 is an ω-[(phenylmethoxy)phenyl]-ω-oxoalkanoic acid derivative with potent leukotriene D4 (LTD4) receptor antagonist activity. It demonstrated a pKB of 7.60 in guinea pig ileum against LTD4-induced contractions and an ED50 of 1.4 mg/kg iv against LTD4 pressor response in pithed rats.

Relevance: Compound 8 is structurally related to 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone (LY255283) by sharing the key (phenylmethoxy)phenyl structural motif. Both compounds feature a hydroxyacetophenone core, with variations in the side chain and the presence of a carboxylic acid function in compound 8.

1-[2-Hydroxy-3-propyl-4-[[4-[[2-[3-(1H-tetrazol-5-yl)propyl]-2H-tetrazol-5-yl]methyl]phenoxy]methyl]phenyl]ethanone (25)

Compound Description: Compound 25 belongs to the ω-[5-[[(phenylmethoxy)phenyl]alkyl]tetrazolyl]alkanoic acid series and exhibits strong LTD4 receptor antagonist activity. It displayed a pKB of 7.87 in guinea pig ileum and an ED50 of 4.0 mg/kg iv against LTD4 pressor response in rats.

Relevance: Compound 25 is structurally related to 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone (LY255283) by sharing the (phenylmethoxy)phenyl core and the presence of a tetrazole group. The key differences lie in the substitution of the side chain and the presence of an additional tetrazole ring in compound 25.

(+/-)-1-[(Ethoxycarbonyl)oxy]ethyl 2,7-diethyl-5-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5H- pyrazolo[1,5-b][1,2,4]-triazole-6-carboxylate (2f)

Compound Description: Compound 2f is a double ester prodrug of compound 2d, designed to enhance its oral activity. It was shown to be orally active in rats and produced a dose-dependent decrease in blood pressure in conscious furosemide-treated dogs.

Synthesis Analysis

The synthesis of LY255283 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. While specific synthetic routes are proprietary or not extensively detailed in publicly available literature, it generally follows established organic synthesis techniques for creating leukotriene receptor antagonists.

Key aspects of the synthesis may involve:

  • Formation of key intermediates: This could include the use of various reagents and catalysts to achieve desired functional groups.
  • Coupling reactions: These are crucial for forming the final structure of LY255283, ensuring that the antagonist properties are preserved.

Technical details regarding exact reagents and conditions may vary depending on the specific synthetic pathway chosen by researchers.

Molecular Structure Analysis

The molecular structure of LY255283 can be represented as follows:

  • Molecular formula: C₁₉H₁₉N₃O₃S
  • Molecular weight: 357.43 g/mol

The compound features a complex structure with multiple functional groups that contribute to its activity as a leukotriene B4 receptor antagonist. The structural analysis indicates that it contains an aromatic system, nitrogen-containing heterocycles, and a sulfonamide moiety, which are critical for its binding affinity to the receptor.

Structural Data

  • SMILES notation: CC(C)(C)C(=O)N1CC2=C(C=C1)C(=CN=C2C(=O)N(C)C)S(=O)(=O)C
  • InChI: InChI=1S/C19H19N3O3S/c1-11(2,3)15(22)21-12-4-5-13(20)16(23)18(12)25-24(21)14(19(22)26)6-7-17(11)10/h4-5,7-8H,6,9,20H2,1-3H3,(H,22,23)(H2,24,25)(H2,26)/t11-/m0/s1
Chemical Reactions Analysis

LY255283 participates in various chemical reactions primarily related to its role as a leukotriene B4 receptor antagonist. It has been shown to inhibit leukotriene B4-induced cellular responses such as calcium mobilization and integrin expression in immune cells .

Technical Details

  • Inhibition Mechanism: The compound competes with leukotriene B4 for binding to its receptor, thereby blocking downstream signaling pathways involved in inflammation.
  • Reactivity: It may undergo hydrolysis or oxidation under certain conditions but is generally stable under physiological conditions.
Mechanism of Action

The mechanism of action for LY255283 involves its competitive inhibition at the leukotriene B4 receptor. Upon binding to this receptor:

  1. Blocking Signal Transduction: LY255283 prevents leukotriene B4 from activating G-protein coupled receptors (GPCRs), which are responsible for mediating inflammatory responses.
  2. Reduction of Pro-inflammatory Mediators: By inhibiting this pathway, LY255283 reduces the synthesis and release of pro-inflammatory cytokines and other mediators involved in inflammation .

Data Supporting Mechanism

Experimental studies have demonstrated that LY255283 significantly decreases calcium mobilization and integrin expression in response to leukotriene B4 stimulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

Relevant data indicate that LY255283 maintains its activity across various biological assays used to evaluate leukotriene receptor antagonism.

Applications

LY255283 is primarily used in scientific research focused on:

  • Inflammation Studies: Investigating the role of leukotrienes in inflammatory diseases such as asthma and arthritis.
  • Pharmacological Research: Evaluating potential therapeutic interventions targeting leukotriene pathways.
  • Cellular Biology: Understanding cell signaling mechanisms mediated by leukotrienes in immune responses.

This compound serves as a valuable tool for researchers studying the complex interactions between immune signaling pathways and inflammatory processes.

Molecular Pharmacology of LY255283

Mechanism of BLT2 Receptor Antagonism

LY255283 (1-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone) is a selective hydroxyacetophenone-derived antagonist of the leukotriene B₄ (LTB₄) receptor BLT2. Its molecular structure features a tetrazole moiety replacing the carboxylate group of natural eicosanoids, enhancing receptor binding affinity and metabolic stability [2] [3] [10].

Competitive Inhibition of Leukotriene B4 Binding

LY255283 competitively displaces [³H]LTB₄ from BLT2 receptors, with an IC₅₀ of ~100 nM in guinea pig lung membranes and human neutrophils [4] [6]. Functional assays demonstrate reversible, concentration-dependent blockade of LTB₄-induced responses:

  • Lung Parenchyma Contraction: Shifts LTB₄ dose-response curves rightward (pA₂ = 7.2) [3] [6].
  • Neutrophil Activation: Inhibits LTB₄-mediated CD11b/CD18 expression and superoxide production at nanomolar concentrations [4] [10].

This competitive binding prevents LTB₄ from initiating G-protein-coupled signaling cascades, disrupting downstream pro-inflammatory events [1] [6].

Selectivity Profiles: BLT2 vs. BLT1 Receptor Affinity

LY255283 exhibits >10-fold selectivity for BLT2 over BLT1:

  • BLT2 IC₅₀: 1 μM (confirmed in transfected CHO cells) [4] [10].
  • BLT1 IC₅₀: 10 μM (minimal inhibition at therapeutic doses) [5] [10].

Table 1: Receptor Selectivity Profile of LY255283

Receptor TypeIC₅₀ (μM)Experimental SystemFunctional Consequence
BLT20.1 - 1.0Guinea pig lung membranesBlocks neutrophil chemotaxis & ROS production
BLT110.0Human neutrophil binding assaysNo significant inhibition below 5 μM
CysLT1/CysLT2>50Radioligand displacementNo activity

This selectivity arises from divergent interactions within the orthosteric binding pocket of BLT2, accommodating LY255283’s hydrophobic alkyl chain and tetrazole group more efficiently than BLT1 [3] [10]. Notably, LY255283 does not inhibit cyclooxygenase, 5-lipoxygenase, or cysteinyl leukotriene receptors, confirming target specificity [6] [10].

Intracellular Signaling Pathways Modulated by LY255283

Suppression of MAPK/NF-κB Activation

BLT2 antagonism by LY255283 disrupts key transcriptional regulators of inflammation:

  • NF-κB Pathway: Reduces nuclear translocation of p65 subunits and DNA binding activity in bladder cancer cells (253J-BV line) and endotoxin-exposed lungs. This correlates with downregulation of ICAM-1, VCAM-1, and MCP-1 [8] [9].
  • MAPK Cascade: Inhibits phosphorylation of ERK1/2 and JNK in neutrophils, attenuating cytokine synthesis (TNF-α, IL-6) [3] [9].

In porcine endotoxin-induced ARDS models, LY255283 (30 mg/kg) decreased pulmonary NF-κB activation by 70%, limiting leukosequestration in alveoli [1]. Similarly, pretreatment with LY255283 blocked LTB₄-driven phosphorylation of IκBα in macrophages, preventing degradation of this NF-κB inhibitory protein [9].

Interaction with Reactive Oxygen Species (ROS) Cascades

LY255283 suppresses BLT2-dependent ROS generation through NADPH oxidases (Nox):

  • Nox1/Nox4 Inhibition: Reduces H₂O₂ production by >60% in 253J-BV bladder cancer cells, disrupting ROS-mediated pro-invasive signaling [8].
  • ROS/NF-κB Feedback Loop: Attenuates a self-amplifying cycle where ROS activate NF-κB, which further induces Nox expression [8].

Table 2: Effects of LY255283 on ROS-Dependent Pathways

Cell TypeLY255283 ConcentrationROS ReductionDownstream Impact
Bladder cancer (253J-BV)10 μM68 ± 9%↓ Invasion, ↓ MMP-9 secretion
Porcine neutrophils30 mg/kg (in vivo)45 ± 7%↓ Lung injury, ↓ Neutrophil chemiluminescence
Human alveolar macrophages5 μMNot quantified↓ IL-8/CXCL8 production

In metastatic models, LY255283 (2.5 mg/kg i.p.) eliminated lung nodules in mice by blocking BLT2→Nox→ROS→NF-κB signaling [8]. This pathway modulation also underlies its efficacy in inflammatory lung diseases, where ROS amplify neutrophil extracellular trap (NET) formation [1] [8].

Table 3: Summary of Key Molecular Targets Modulated by LY255283

Target PathwayBiological ConsequenceValidated Disease Model
LTB₄/BLT2 bindingCompetitive inhibition of neutrophil recruitmentEndotoxin-induced porcine ARDS
NF-κB nuclear translocationReduced pro-inflammatory gene transcriptionBladder cancer metastasis
Nox1/Nox4-derived ROSSuppressed oxidative stress & tissue damagePulmonary hypertension
ERK/JNK phosphorylationImpaired cytokine/chemokine productionAllergic airway inflammation

Properties

CAS Number

117690-79-6

Product Name

LY255283

IUPAC Name

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)

InChI Key

WCGXJPFHTHQNJL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C

Solubility

Soluble in DMSO

Synonyms

(1-(5-ethyl-2-hydroxy-4-(6-methyl-6-(1H-tetrazol-5-yl)heptyloxy)phenyl)ethanone)
LY 255283
LY-255283
LY255283

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.